![molecular formula C20H25N3O3S B6106166 N-CYCLOHEXYL-2-[(5-ETHYL-4-HYDROXY-6-OXO-1-PHENYL-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE](/img/structure/B6106166.png)
N-CYCLOHEXYL-2-[(5-ETHYL-4-HYDROXY-6-OXO-1-PHENYL-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE
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Overview
Description
N-CYCLOHEXYL-2-[(5-ETHYL-4-HYDROXY-6-OXO-1-PHENYL-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE is a complex organic compound with a unique structure that includes a cyclohexyl group, a dihydropyrimidinyl moiety, and a sulfanylacetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-2-[(5-ETHYL-4-HYDROXY-6-OXO-1-PHENYL-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyrimidinyl core, followed by the introduction of the sulfanylacetamide group. Common reagents used in these reactions include cyclohexylamine, ethyl acetoacetate, and thiourea. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-2-[(5-ETHYL-4-HYDROXY-6-OXO-1-PHENYL-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The sulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in a ketone, while reduction of the oxo group yields a secondary alcohol.
Scientific Research Applications
N-CYCLOHEXYL-2-[(5-ETHYL-4-HYDROXY-6-OXO-1-PHENYL-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-2-[(5-ETHYL-4-HYDROXY-6-OXO-1-PHENYL-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyrimidinyl derivatives and sulfanylacetamide analogs. Examples include:
- N-CYCLOHEXYL-2-[(5-ETHYL-4-HYDROXY-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE
- N-CYCLOHEXYL-2-[(5-ETHYL-4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE
Uniqueness
The uniqueness of N-CYCLOHEXYL-2-[(5-ETHYL-4-HYDROXY-6-OXO-1-PHENYL-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexyl group, dihydropyrimidinyl core, and sulfanylacetamide linkage makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-cyclohexyl-2-(5-ethyl-4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-2-16-18(25)22-20(23(19(16)26)15-11-7-4-8-12-15)27-13-17(24)21-14-9-5-3-6-10-14/h4,7-8,11-12,14,25H,2-3,5-6,9-10,13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLCQNJVXPTWNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N(C1=O)C2=CC=CC=C2)SCC(=O)NC3CCCCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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